molecular formula C18H21N3O3 B2675055 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid CAS No. 1025759-17-4

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

Cat. No.: B2675055
CAS No.: 1025759-17-4
M. Wt: 327.384
InChI Key: KJRRTBATBGWNET-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative through a series of reactions involving nitration, reduction, and substitution.

    Coupling with Aniline Derivative: The pyridine derivative is then coupled with an aniline derivative (2,3-dimethylaniline) using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
  • 4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-4-ylmethylamino)butanoic acid

Uniqueness

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-(2,3-Dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, with a molecular weight of 274.31 g/mol. The structure includes a pyridine ring and an aniline moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound generally involves the condensation of appropriate amino and keto precursors under acidic or basic conditions. The process typically yields a product that can be purified through crystallization or chromatography.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, in vitro assays demonstrated that certain analogs inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Analog Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.6Apoptosis induction
Compound BA549 (Lung)8.2Cell cycle arrest
Compound CHeLa (Cervical)4.9Apoptosis induction

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum compared to control groups. This suggests its potential use in treating inflammatory diseases.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell growth and apoptosis. The compound may interact with specific receptors or enzymes that regulate these pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a high bioavailability profile. It is metabolized primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

Properties

IUPAC Name

4-(2,3-dimethylanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-5-3-7-15(13(12)2)21-17(22)9-16(18(23)24)20-11-14-6-4-8-19-10-14/h3-8,10,16,20H,9,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRTBATBGWNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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